molecular formula C21H20ClFN4O5 B5511725 1-(2-chloro-4-fluorobenzyl)-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-4-piperidinecarbohydrazide

1-(2-chloro-4-fluorobenzyl)-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-4-piperidinecarbohydrazide

Cat. No. B5511725
M. Wt: 462.9 g/mol
InChI Key: ZEJYDUZPMRCWHH-YSURURNPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds structurally related to 1-(2-chloro-4-fluorobenzyl)-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-4-piperidinecarbohydrazide often involves multistep chemical reactions, starting from basic aromatic compounds and proceeding through various functionalization steps. While specific synthesis details for this compound were not found, related research on similar compounds involves nucleophilic substitution reactions, reductive alkylation, and cyclization steps to introduce the piperidine and benzodioxol moieties (Sparke et al., 2010; Pietra et al., 1968).

Molecular Structure Analysis

The molecular structure of compounds like 1-(2-chloro-4-fluorobenzyl)-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-4-piperidinecarbohydrazide is characterized using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These analyses reveal the spatial arrangement of atoms, the presence of specific functional groups, and the compound's overall conformation (Mahesha et al., 2019).

Chemical Reactions and Properties

The chemical reactivity of such a compound is influenced by its functional groups. For instance, the presence of a piperidine moiety can lead to nucleophilic substitution reactions, while the nitro and benzodioxol groups might engage in electron transfer reactions. Research on similar compounds highlights their potential as intermediates in the synthesis of more complex molecules or as ligands in coordination chemistry (Prasad et al., 2008; Křupková et al., 2013).

Physical Properties Analysis

The physical properties of this compound, such as melting point, solubility, and crystal structure, can be determined experimentally. These properties are crucial for understanding the compound's behavior in different environments and for its formulation for various applications (Li et al., 2013).

Chemical Properties Analysis

Chemical properties, including acidity, basicity, reactivity towards different classes of reagents, and stability under various conditions, are essential for predicting the compound's interactions in biological systems or industrial processes. Studies on related compounds provide insights into their redox behavior, potential for forming coordination complexes, and reactions under acidic or basic conditions (Paulrasu et al., 2014).

Scientific Research Applications

Structural Analysis and Molecular Interactions

Research on similar compounds, such as trifluoromethyl-substituted protoporphyrinogen IX oxidase inhibitors, highlights the importance of specific chemical substitutions and their spatial arrangements. These structural elements influence molecular interactions and stability, which are critical in scientific applications like enzyme inhibition and material synthesis. The dihedral angles and distances between atoms in these molecules are meticulously analyzed to understand their physical and chemical properties, contributing to the design of more efficient compounds (Li et al., 2005).

Synthesis of Novel Compounds

The synthesis of new chemical entities, such as benzylidenemalononitriles through SNAr reactions, showcases the versatility and creativity in chemical synthesis. These methods enable the creation of compounds with potential applications in various fields, including materials science and medicinal chemistry (Dell, Bloxham, & Smith, 1994).

Molecular Dynamic Simulation Studies

Quantum chemical and molecular dynamic simulation studies offer insights into the interactions of piperidine derivatives with metal surfaces, predicting their corrosion inhibition efficiencies. Such research is essential for developing new materials with improved resistance to degradation, highlighting the compound's potential applications in industrial settings (Kaya et al., 2016).

Biological Activity Investigations

While avoiding specifics on drug use and side effects, it's worth noting that the structural motifs present in similar compounds have been explored for various biological activities. This includes studies on antifolates showing activity against pathogens and cancer cells, which underscores the potential biomedical applications of these chemical frameworks (Robson et al., 1997).

properties

IUPAC Name

1-[(2-chloro-4-fluorophenyl)methyl]-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClFN4O5/c22-17-8-16(23)2-1-14(17)11-26-5-3-13(4-6-26)21(28)25-24-10-15-7-19-20(32-12-31-19)9-18(15)27(29)30/h1-2,7-10,13H,3-6,11-12H2,(H,25,28)/b24-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEJYDUZPMRCWHH-YSURURNPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NN=CC2=CC3=C(C=C2[N+](=O)[O-])OCO3)CC4=C(C=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1C(=O)N/N=C/C2=CC3=C(C=C2[N+](=O)[O-])OCO3)CC4=C(C=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClFN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chloro-4-fluorobenzyl)-N'-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]piperidine-4-carbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.